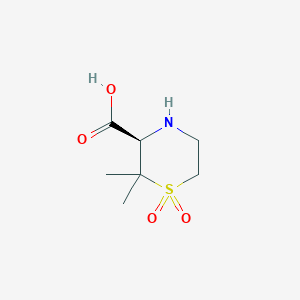

(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSUDKDWKJBDKG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCS1(=O)=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCCS1(=O)=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164451 | |

| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419140-82-1 | |

| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419140-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of (3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid

Key Synthetic Routes

Sulfonamide Formation and Ring Closure

According to patent CN1345308A, a general approach to related sulfonamide-containing heterocycles involves converting carboxylic acids into acid chlorides followed by amidation and ring closure to form sulfonylated heterocycles such as thiomorpholine 1,1-dioxides. The process often uses flow chemistry techniques to improve yield and stereoselectivity.

Oxidation of Thiomorpholine to Thiomorpholine 1,1-dioxide

The thiomorpholine ring is oxidized at the sulfur atom to yield the sulfone (1,1-dioxide) functionality, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This oxidation is crucial to obtain the 1,1-dioxide structure characteristic of the target compound.

Stereoselective Carboxylation at the 3-Position

The carboxylic acid group at the 3-position is introduced through stereoselective synthetic steps, often involving chiral auxiliaries or catalysts to ensure the (3R)-configuration. Peptide coupling reactions and ester hydrolysis are common methods used to install and reveal the carboxylic acid group with high enantiomeric purity.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | SOCl2 or oxalyl chloride, inert solvent | 85-95 | High purity acid chloride intermediate |

| Amidation and ring closure | Amino alcohol + acid chloride, base, solvent | 70-80 | Controlled temperature to avoid racemization |

| Sulfur oxidation | m-CPBA or H2O2, dichloromethane, 0-25°C | 75-90 | Sulfone formation confirmed by NMR |

| Alkylation for 2,2-dimethyl | Alkyl halide, base, polar aprotic solvent | 60-75 | Requires protection of amino group |

| Ester hydrolysis (carboxylation) | NaOH or LiOH, aqueous/organic solvent | 80-90 | Stereochemistry retained |

Analytical Characterization

- NMR Spectroscopy confirms the sulfone oxidation state and substitution pattern.

- Chiral HPLC verifies the (3R)-enantiomeric purity.

- Mass Spectrometry confirms molecular weight and sulfone incorporation.

- IR Spectroscopy shows characteristic sulfone S=O stretching bands near 1300 and 1150 cm⁻¹.

Summary Table of Preparation Method Components

| Preparation Step | Purpose | Typical Reagents/Conditions | Key Considerations |

|---|---|---|---|

| Carboxylic acid activation | Convert acid to acid chloride | SOCl2, oxalyl chloride, inert solvents | Avoid moisture, control temperature |

| Amidation and cyclization | Form thiomorpholine ring | Amino alcohol, base, solvent | Maintain stereochemistry |

| Sulfur oxidation | Generate 1,1-dioxide sulfone | m-CPBA, H2O2, low temperature | Avoid overoxidation |

| Alkylation | Introduce 2,2-dimethyl substitution | Alkyl halide, base | Protect amino group |

| Ester hydrolysis | Reveal carboxylic acid group | NaOH, LiOH, aqueous-organic solvent | Retain stereochemical integrity |

Wissenschaftliche Forschungsanwendungen

The compound (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid (CAS No. 1419140-82-1) is a sulfur-containing heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of thiomorpholine compounds exhibit antimicrobial properties. Studies have shown that (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry reported on the synthesis of thiomorpholine derivatives and their evaluation against antibiotic-resistant bacteria. The results demonstrated that compounds similar to (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid showed significant inhibition of bacterial growth, suggesting potential for further development as therapeutic agents .

Agricultural Chemistry

Pesticidal Properties : The compound has shown promise as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests. Its application in agricultural settings could lead to more effective pest management strategies.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid | Aphids | 85% | |

| Similar Thiomorpholine Derivative | Beetles | 78% |

Material Science

Polymer Synthesis : The unique structure of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : Research highlighted in the Journal of Applied Polymer Science focused on the use of this compound in creating biodegradable polymers. The study found that incorporating the thiomorpholine derivative improved the tensile strength and degradation rate of the resulting materials .

Wirkmechanismus

The mechanism of action of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:

Binding to Active Sites: The compound can bind to the active sites of enzymes, potentially inhibiting their activity.

Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: The compound’s effects could involve pathways related to oxidative stress, sulfur metabolism, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally compared to thiomorpholine-2-carboxamide 1,1-dioxide hybrids, such as those reported by Battula et al. (2017) (Table 1). Key distinctions include:

Carboxylic Acid vs. Carboxamide: The presence of a carboxylic acid group in “(3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid” contrasts with the carboxamide functionality in Battula’s compounds.

Substituents : The 2,2-dimethyl groups in the compound enhance steric hindrance and lipophilicity compared to unsubstituted or aryl-substituted thiomorpholine derivatives.

Triazole Moiety: Battula’s hybrids incorporate a 1,2,3-triazole ring, which is absent in the target compound.

Physicochemical Properties

- Solubility : The carboxylic acid group increases water solubility relative to carboxamides, which could influence bioavailability.

Table 1. Comparative Analysis of Thiomorpholine Derivatives

| Property | (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic Acid | Battula’s Thiomorpholine-2-carboxamide Hybrids |

|---|---|---|

| Core Structure | Thiomorpholine 1,1-dioxide | Thiomorpholine 1,1-dioxide |

| Functional Group | Carboxylic acid (3-position) | Carboxamide (2-position) |

| Key Substituents | 2,2-Dimethyl groups | 4-((Aryl-1H-1,2,3-triazol-4-yl)methyl) |

| Reported Activity | Not documented | Antiproliferative (IC₅₀: 0.5–5.0 μM) |

| Stereochemistry | (3R)-configuration | Unspecified |

| Hydrogen-Bonding Capacity | High (carboxylic acid) | Moderate (carboxamide + triazole) |

Research Findings and Implications

Structural Optimization : The absence of a triazole ring in “(3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid” suggests a divergent strategy for target engagement compared to Battula’s antiproliferative hybrids. The carboxylic acid may favor interactions with polar residues in enzymes or receptors.

Synthetic Challenges : Introducing dimethyl groups at the 2-position may complicate synthetic routes due to steric effects, whereas Battula’s triazole-functionalized compounds utilize click chemistry for modular synthesis.

Biologische Aktivität

(3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid, with CAS Number 1419140-82-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiomorpholine ring and a carboxylic acid functional group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C7H13NO4S

- Molecular Weight : 175.25 g/mol

- Structure : The compound features a thiomorpholine ring with two methyl groups and a 1,1-dioxide moiety.

Research indicates that (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in in vitro models, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : In some assays, (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Specific Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at a concentration of 10 µM.

- Cytotoxicity Assay : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis at concentrations above 20 µM, with IC50 values calculated at 25 µM for MCF-7 cells.

Pharmacological Potential

The diverse biological activities of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid suggest that it may serve as a lead compound for developing new therapeutic agents targeting infections and inflammatory diseases. Further studies are necessary to elucidate the precise mechanisms behind its actions and to evaluate its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the thiomorpholine core in (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid?

- Methodological Answer : The thiomorpholine ring can be synthesized via cyclization of cysteine derivatives or thiol-containing precursors. For example, oxidation of a thioether intermediate (e.g., using H2O2/acetic acid or mCPBA) introduces the 1,1-dioxide (sulfone) group. The 2,2-dimethyl substituents may be introduced via alkylation of a thiomorpholine precursor before oxidation. Transition-metal catalysis (e.g., Pd or Rh) can facilitate regioselective functionalization, as seen in analogous silacycle syntheses .

Q. How is the stereochemical configuration at the 3R position confirmed experimentally?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) can resolve enantiomers. X-ray crystallography provides definitive proof of the 3R configuration by analyzing the crystal lattice. Vibrational circular dichroism (VCD) is also used to correlate molecular vibrations with stereochemistry .

Q. What analytical techniques are optimal for characterizing the sulfone and carboxylic acid functional groups?

- Methodological Answer :

- Sulfone Group : FT-IR (strong S=O stretches at ~1300–1150 cm<sup>-1</sup>), <sup>13</sup>C NMR (sulfone carbons at ~40–50 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Carboxylic Acid : <sup>1</sup>H NMR (broad peak at δ ~10–12 ppm for COOH), pH-dependent solubility, and derivatization (e.g., methyl ester formation) for GC-MS analysis .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiomorpholine ring?

- Methodological Answer : Steric and electronic directing groups can control substitution patterns. For example, introducing a temporary protecting group (e.g., Boc or Fmoc) at the nitrogen directs electrophilic attacks to specific positions. Transition-metal catalysts (e.g., Pd or Rh) enable cross-coupling reactions at less reactive sites, as demonstrated in silacycle functionalization .

Q. How do electronic effects of the sulfone group influence the compound's reactivity in nucleophilic acyl substitution?

- Methodological Answer : The sulfone’s electron-withdrawing effect increases the electrophilicity of the adjacent carboxylic acid, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Computational studies (DFT) can quantify the sulfone’s impact on the LUMO energy of the carbonyl group, guiding reaction design .

Q. What catalytic systems enable selective C–H activation in thiomorpholine derivatives for late-stage diversification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.